3,5-Dichloro-2-methylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWROTFWPALSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352458 | |

| Record name | 3,5-dichloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195045-26-2 | |

| Record name | 3,5-dichloro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-methylpyridin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a detailed examination of 3,5-dichloro-2-methylpyridin-4-amine (CAS No. 195045-26-2), a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. While direct experimental data for certain properties are not widely published, this guide synthesizes information from analogous compounds and established chemical principles to provide robust predictions and expert insights. A plausible, detailed synthetic protocol is presented, adapted from established methods for pyridine chlorination, to offer a practical framework for its preparation. The guide further explores the compound's potential as a molecular scaffold in drug discovery, contextualizing its structural attributes within the broader landscape of pharmacologically active aminopyridines.

Introduction: The Pyridine Scaffold in Modern Chemistry

Substituted pyridine rings are a cornerstone of modern pharmaceutical and agrochemical development. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them privileged scaffolds in drug design. The introduction of specific substituents—such as halogens, alkyl groups, and amines—allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles.

This compound belongs to a class of highly functionalized pyridines. The presence of two chlorine atoms significantly alters the electron density of the aromatic ring, influencing its reactivity and pKa. The 4-amino group serves as a key hydrogen bond donor and a nucleophilic center, while the 2-methyl group provides a steric and electronic modifier. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex, biologically active molecules.[1][2] This guide aims to provide a comprehensive technical overview of its molecular structure to aid researchers in leveraging its full potential.

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible research. The key identifiers for the topic compound are summarized below.

| Property | Value | Reference(s) |

| Systematic Name | This compound | |

| CAS Number | 195045-26-2 | [3] |

| Molecular Formula | C₆H₆Cl₂N₂ | [4] |

| Molecular Weight | 177.03 g/mol | [4] |

| SMILES | CC1=NC=C(Cl)C(N)=C1Cl |

Structural Elucidation

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle. The key substitutions are:

-

An amino group (-NH₂) at the C4 position. This group is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions.

-

Two chlorine atoms (-Cl) at the C3 and C5 positions. As halogens, they are electron-withdrawing through induction but can be weakly donating through resonance. Their primary effect on the pyridine ring is a decrease in basicity and modification of its reactivity towards electrophilic substitution.

-

A methyl group (-CH₃) at the C2 position. This group is weakly electron-donating through hyperconjugation and provides steric bulk adjacent to the ring nitrogen.

The sole aromatic proton is at the C6 position, making its spectroscopic analysis straightforward.

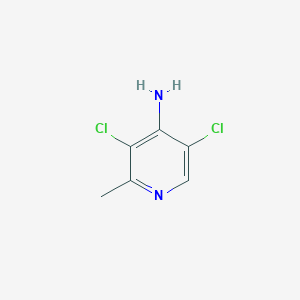

Caption: 2D structure of this compound.

Spectroscopic Profile (Predicted)

While full experimental spectra are not publicly cataloged, a robust prediction can be made based on the structure and data from analogous compounds.[5][6][7]

-

¹H NMR Spectroscopy : The spectrum is expected to be relatively simple.

-

Aromatic Proton (C6-H): A singlet is expected, as there are no adjacent protons. Its chemical shift would likely be downfield (δ 7.5-8.5 ppm), influenced by the electronegative ring nitrogen and adjacent chlorine atom.

-

Amino Protons (-NH₂): A broad singlet is anticipated (δ 4.5-6.0 ppm). The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region (δ 2.2-2.6 ppm).

-

-

¹³C NMR Spectroscopy : The spectrum should show six distinct signals corresponding to each carbon atom.

-

C4 (C-NH₂): Expected around δ 145-155 ppm. The amino group causes a strong downfield shift.

-

C2 (C-CH₃): Expected around δ 150-160 ppm, influenced by both the methyl group and the adjacent nitrogen.

-

C3 & C5 (C-Cl): These carbons directly bonded to chlorine are expected in the δ 120-135 ppm range. They may have distinct signals due to the asymmetric environment.

-

C6 (C-H): Expected around δ 140-150 ppm.

-

Methyl Carbon (-CH₃): Expected in the upfield region, typically δ 15-25 ppm.

-

-

Mass Spectrometry (MS) : The molecular ion peak (M+) would appear at m/z 176. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms, with prominent peaks at (M), (M+2), and (M+4) in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of chlorine or the methyl group.

Solid-State Characteristics and Intermolecular Forces

A published crystal structure for this compound is not available. However, analysis of closely related structures, such as 3,5-Dichloro-6-methylpyridin-2-amine, provides valuable insight.[2] In the solid state, molecules of this type are stabilized by a network of intermolecular interactions.

-

Hydrogen Bonding: The primary interaction is expected to be N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of a neighboring molecule.[2] This typically leads to the formation of dimers or chains.

-

Halogen Bonding: C-Cl···N or C-Cl···Cl interactions may also contribute to the crystal packing.

-

π–π Stacking: The electron-deficient nature of the dichlorinated pyridine ring may allow for offset π–π stacking interactions between adjacent molecules.

These forces collectively suggest that the compound is a stable crystalline solid at room temperature, a fact supported by supplier information.[1]

Physicochemical Properties Summary

| Property | Value | Reference(s) |

| Appearance | Solid (predicted from isomers) | [1] |

| Melting Point | Not publicly available | [4] |

| Boiling Point | Not publicly available | [4] |

| Solubility | Not publicly available; expected to be soluble in polar organic solvents. | [1][4] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

Synthesis and Reactivity

A Plausible Synthetic Approach

A direct, published synthesis for this compound is not readily found in the literature. However, a highly plausible and efficient route can be designed based on established chlorination methodologies for pyridine derivatives. A logical approach involves the direct dichlorination of the corresponding aminomethylpyridine precursor. The synthesis of a related isomer, 3,5-Dichloro-6-methylpyridin-2-amine, from 2-amino-6-methylpyridine using phosphorus oxychloride (POCl₃) provides an excellent template for this transformation.[2]

Exemplary Synthesis Protocol (Adapted)

This protocol is an adapted, field-proven method for the dichlorination of activated pyridine rings. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Reaction: 2-methylpyridin-4-amine → this compound

Causality of Reagent Choice:

-

Phosphorus oxychloride (POCl₃): This is a powerful and widely used dehydrating and chlorinating agent for heterocyclic compounds. It acts as the chlorine source and facilitates electrophilic substitution on the electron-rich aminopyridine ring.

-

Base (e.g., KOH, NaHCO₃): Used during workup to neutralize the highly acidic reaction mixture and quench any remaining POCl₃.

Caption: Exemplary workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with phosphorus oxychloride (POCl₃) (approx. 7-10 molar equivalents).

-

Addition of Starting Material: Slowly and carefully add 2-methylpyridin-4-amine (1.0 eq.) to the POCl₃. The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching and Neutralization: Slowly and cautiously pour the cooled, viscous residue onto crushed ice. This step is highly exothermic and must be done with extreme care. Neutralize the acidic aqueous solution by the slow addition of a saturated potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as chloroform (CHCl₃) or ethyl acetate (EtOAc) (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.

Significance in Medicinal Chemistry and Drug Development

A Scaffold for Biological Activity

The 4-aminopyridine (4-AP) core is a well-established pharmacophore. Derivatives of 4-AP are known to exhibit a range of biological activities, including potential as cognition enhancers and cholinesterase inhibitors.[8] The amino group at the C4 position is a crucial interaction point, often forming key hydrogen bonds with biological targets like enzyme active sites.

The title compound, this compound, serves as a rigid scaffold that presents its functional groups in a well-defined three-dimensional space. The chlorine atoms can engage in halogen bonding, an increasingly recognized interaction in drug-receptor binding, while also enhancing membrane permeability and metabolic stability. The methyl group can provide beneficial steric interactions or be a site for metabolic transformation.

Role as a Synthetic Intermediate

Perhaps the most critical role of this molecule is as a versatile building block for more complex drug candidates. The amino group can be readily derivatized via acylation, alkylation, or sulfonylation to explore structure-activity relationships (SAR). The chlorine atoms, while generally unreactive to nucleophilic aromatic substitution on this ring system, can influence the overall electronic profile of the molecule. This makes the compound a valuable starting point for generating libraries of novel compounds for high-throughput screening.

Caption: Role as an intermediate in drug discovery workflows.

Conclusion

This compound is a strategically important molecule whose value lies in the precise arrangement of its functional groups on the pyridine scaffold. While some of its fundamental physicochemical properties await full experimental characterization, its molecular structure is well-defined. The predictive spectroscopic and solid-state analysis provided herein offers a strong basis for its identification and handling. The adaptable synthesis protocol demonstrates its accessibility. For researchers in drug development, this compound represents a potent and versatile building block, offering multiple avenues for derivatization and the exploration of new chemical space in the quest for novel therapeutics.

References

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6143–6152.

- Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.

- American Chemical Society. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

- Orie, K. J., Ibezim, A., & Onyelili, I. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.

- Singh, S., Sharma, R., & Singh, P. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(13), 3799-3803.

- ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine.

- Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine.

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- MDPI. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(10), 736-747.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. CAS 31430-47-4: 3,5-dichloro-4-methylpyridin-2-amine [cymitquimica.com]

- 2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 195045-26-2 this compound AKSci 3804CD [aksci.com]

- 4. aksci.com [aksci.com]

- 5. 4-AMINO-3,5-DICHLORO-2-METHYLPYRIDINE(195045-26-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]

- 7. 2-Amino-3,5-dichloropyridine(4214-74-8) 13C NMR [m.chemicalbook.com]

- 8. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3,5-Dichloro-2-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-Dichloro-2-methylpyridin-4-amine (CAS No. 195045-26-2). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document consolidates available data on its molecular structure, physicochemical characteristics, and safety protocols. Furthermore, this guide presents a plausible, expertly-derived synthetic route and discusses the compound's reactivity and potential applications as a key building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.

Introduction and Molecular Structure

This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of two chlorine atoms, an amine group, and a methyl group on the pyridine ring creates a versatile scaffold with multiple reactive sites. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the pyridine ring, impacting its reactivity in nucleophilic and electrophilic substitution reactions. The amino group serves as a key functional handle for derivatization, commonly employed in the construction of fused heterocyclic systems or for the introduction of pharmacophoric elements. This unique combination of functional groups makes it a valuable intermediate for generating libraries of complex molecules for screening in drug discovery and agrochemical research.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

The empirical data for this compound is primarily available through chemical suppliers. While exhaustive peer-reviewed data is limited, the following table summarizes the key reported and predicted properties.

| Property | Value | Source(s) |

| CAS Number | 195045-26-2 | |

| Molecular Formula | C₆H₆Cl₂N₂ | |

| Molecular Weight | 177.03 g/mol | |

| Appearance | Solid | [3] |

| Boiling Point | 255.7 ± 35.0 °C at 760 mmHg (Predicted) | [3][4] |

| Melting Point | Not available | [5] |

| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Not available. Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol and DMSO. | [6][7] |

| Storage Temperature | 4°C, protect from light. Inert atmosphere, room temperature. | [3][4] |

Spectroscopic Data (Predicted)

While verified spectra for this specific compound are not publicly available in research literature, we can predict the key features based on its structure and data from closely related analogues.[8][9]

-

¹H NMR: The spectrum is expected to show two primary signals: a singlet for the methyl group (CH₃) protons, likely in the δ 2.0-2.5 ppm range, and a broad singlet for the amine (NH₂) protons, which could vary widely depending on solvent and concentration. The single aromatic proton on the pyridine ring would appear as a singlet, likely downfield.

-

¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Based on typical chemical shifts for substituted pyridines, the approximate ranges would be: C-CH₃ (~15-25 ppm), aromatic C-Cl (~120-140 ppm), aromatic C-N (~140-160 ppm), and aromatic C-NH₂ (~145-155 ppm).[10][11][12]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 176. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1) would be a definitive feature for structure confirmation.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching from the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).[4][13]

Synthesis and Reactivity

Proposed Synthetic Workflow

The synthesis can be envisioned as a direct electrophilic chlorination of the 2-methylpyridin-4-amine starting material. The pyridine ring is activated towards electrophilic substitution by the electron-donating amino group. Common and effective chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is hypothetical and based on analogous transformations of substituted aminopyridines. It should be optimized and performed with all necessary safety precautions.

-

Reaction Setup: To a stirred solution of 2-methylpyridin-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 mL/mmol) under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The rationale for using a slight excess of NCS is to drive the reaction to completion for dichlorination, as the mono-chlorinated species will be less reactive than the starting material.

-

Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of aqueous sodium thiosulfate solution. Dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization. It is a key site for coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.[14]

-

Pyridine Ring: While the two chlorine atoms deactivate the ring towards electrophilic aromatic substitution, they provide sites for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.

-

Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation, although this typically requires harsh conditions.

Applications in Research and Development

As a substituted pyridine, this compound is positioned as a valuable building block for the synthesis of biologically active compounds. Halogenated pyridines are integral components of numerous approved drugs and agrochemicals.[1]

While specific, high-profile applications of this exact isomer are not widely documented in top-tier journals, its structural motifs are highly relevant. For instance, the closely related isomer, 3-amino-2-chloro-4-methylpyridine, is a well-known key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[15][16][17][18]

It is plausible that this compound is used in:

-

Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.

-

Combinatorial Chemistry: As a scaffold to generate libraries of derivatives for high-throughput screening.

-

Synthesis of Fused Heterocycles: The amine and chloro-substituents can be used in cyclization reactions to build more complex heterocyclic systems, such as pyrido[4,3-d]pyrimidines or other related pharmacophores.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Classification (from supplier data): [3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of exposure, seek immediate medical attention. Refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information.[5]

References

- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Pal, M., Kodimuthali, A., Mungara, A., & Prasunamba, P. L. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(7), 1380-1384.

- PubChemLite. (n.d.). 3,5-dichloro-4-methylpyridin-2-amine.

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

- Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (2005). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.

- University of Wisconsin, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.

- El-Faham, A., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Al-Hourani, B. J., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3328.

- NIST. (n.d.). 2-Pyridinamine, 4-methyl-.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. CAS 31430-47-4: 3,5-dichloro-4-methylpyridin-2-amine [cymitquimica.com]

- 2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-5-methylpyridin-4-amine 95% | CAS: 79055-62-2 | AChemBlock [achemblock.com]

- 6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 7. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 8. 4-AMINO-3,5-DICHLORO-2-METHYLPYRIDINE(195045-26-2) 1H NMR [m.chemicalbook.com]

- 9. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 14. scielo.br [scielo.br]

- 15. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 16. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 17. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 18. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylpyridin-4-amine

Introduction

3,5-Dichloro-2-methylpyridin-4-amine is a substituted pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Its specific arrangement of chloro, methyl, and amino functional groups on the pyridine core presents a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of these substituents allows for diverse chemical modifications, making it a valuable building block in the design of targeted molecular entities. This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for this compound, rooted in established organic chemistry principles and supported by literature on analogous transformations.

Strategic Synthesis Pathway: A Nitro-Reduction Approach

Given the absence of a direct, one-pot synthesis in the current literature, a multi-step approach commencing with a readily available starting material is the most logical strategy. The proposed pathway, outlined below, leverages the directing effects of substituents on the pyridine ring to achieve the desired substitution pattern. This "nitro-reduction" route begins with 2-picoline (2-methylpyridine) and proceeds through a sequence of N-oxidation, nitration, dichlorination, and a final reduction step.

Start [label="2-Picoline", shape=ellipse, style=filled, fillcolor="#FBBC05"]; N_Oxide [label="2-Picoline-N-oxide"]; Nitro_N_Oxide [label="4-Nitro-2-picoline-N-oxide"]; Dichloro_Nitro_N_Oxide [label="3,5-Dichloro-4-nitro-2-picoline-N-oxide"]; Final_Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> N_Oxide [label=" N-Oxidation"]; N_Oxide -> Nitro_N_Oxide [label=" Nitration"]; Nitro_N_Oxide -> Dichloro_Nitro_N_Oxide [label=" Dichlorination"]; Dichloro_Nitro_N_Oxide -> Final_Product [label=" Reduction"]; }

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: N-Oxidation of 2-Picoline

The initial step involves the N-oxidation of 2-picoline. This transformation is crucial as the resulting N-oxide group activates the pyridine ring, particularly at the 4-position, for subsequent electrophilic substitution.

Protocol:

-

To a solution of 2-picoline in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise while maintaining the temperature between 25-30°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralizing the excess acid and extracting the product with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-picoline-N-oxide.

Causality: The N-oxide is formed by the donation of a lone pair of electrons from the nitrogen atom to the oxygen atom of the oxidizing agent. This modification alters the electronic properties of the pyridine ring, making the 4-position more susceptible to electrophilic attack in the subsequent nitration step.

Step 2: Nitration of 2-Picoline-N-oxide

With the activated pyridine ring, the next step is the introduction of a nitro group at the 4-position.

Protocol:

-

To a mixture of fuming nitric acid and concentrated sulfuric acid (a common nitrating mixture), slowly add 2-picoline-N-oxide while maintaining a low temperature (typically 0-10°C) using an ice bath.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 90°C for several hours.

-

The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic, leading to the precipitation of the product.

-

The solid product, 4-nitro-2-picoline-N-oxide, is collected by filtration, washed with water, and dried.[1][2][3][4][5][6][7]

Causality: The N-oxide group, being an electron-donating group through resonance, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring. The strongly acidic conditions of the nitrating mixture facilitate the formation of the nitronium ion.

Step 3: Dichlorination of 4-Nitro-2-picoline-N-oxide

This is a critical and potentially challenging step requiring the selective introduction of two chlorine atoms at the 3 and 5 positions. The electron-withdrawing nature of the nitro group and the N-oxide can deactivate the ring towards electrophilic substitution. However, chlorination of pyridine-N-oxides is a known transformation.

Protocol:

-

A solution of 4-nitro-2-picoline-N-oxide is treated with a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of hydrochloric acid and an oxidizing agent.

-

The reaction may require elevated temperatures and the presence of a catalyst to proceed efficiently.

-

The progress of the reaction should be carefully monitored to avoid over-chlorination or other side reactions.

-

After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is isolated by extraction and purified by chromatography or recrystallization to yield 3,5-dichloro-4-nitro-2-picoline-N-oxide.

Causality: The N-oxide group can facilitate chlorination at the adjacent 2 and 6 positions. However, with the 2-position already occupied by a methyl group and the 4-position by a nitro group, the 3 and 5 positions become the most likely sites for chlorination, influenced by a combination of electronic and steric factors. The precise conditions will be crucial to achieve the desired regioselectivity.

Step 4: Simultaneous Reduction of the Nitro Group and Deoxygenation of the N-oxide

The final step involves the conversion of the nitro group to an amino group and the removal of the N-oxide. Both transformations can often be accomplished in a single reductive step.

Protocol:

-

A solution of 3,5-dichloro-4-nitro-2-picoline-N-oxide in a suitable solvent like ethanol or acetic acid is subjected to catalytic hydrogenation.

-

A catalyst such as palladium on carbon (Pd/C) or Raney nickel is added to the solution.

-

The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

Alternatively, a chemical reducing agent like iron powder in acetic acid or hydrochloric acid can be used.[8] This method is often effective for the simultaneous reduction of a nitro group and an N-oxide.[8][9]

-

Upon completion of the reaction, the catalyst is removed by filtration (if applicable), and the product is isolated by neutralization of the acid and extraction with an organic solvent.

-

The final product, this compound, is then purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation or the use of reducing metals in acidic media provides the necessary hydrogen equivalents to reduce the nitro group to an amine and to cleave the N-O bond of the N-oxide, yielding the final desired product.

Alternative Synthetic Considerations

An alternative approach would involve starting with a pre-chlorinated pyridine derivative. For instance, the synthesis could potentially begin with 3,5-dichloropyridine. However, the subsequent introduction of the methyl group at the 2-position and the amino group at the 4-position would present its own set of regioselectivity challenges.

Another possibility is the direct chlorination of 2-methyl-4-aminopyridine. However, the strong activating and ortho-, para-directing nature of the amino group could lead to a mixture of chlorinated products, making the isolation of the desired 3,5-dichloro isomer difficult. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent could be explored for such a transformation.[10][11]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |

| 2-Picoline | C₆H₇N | 93.13 | Starting Material |

| 2-Picoline-N-oxide | C₆H₇NO | 109.13 | N-Oxidation |

| 4-Nitro-2-picoline-N-oxide | C₆H₆N₂O₃ | 154.12 | Nitration[3][4][7] |

| 3,5-Dichloro-4-nitro-2-picoline-N-oxide | C₆H₄Cl₂N₂O₃ | 223.02 | Dichlorination |

| This compound | C₆H₆Cl₂N₂ | 177.03 | Reduction |

Conclusion

The synthesis of this compound, while not directly reported, can be logically approached through a multi-step pathway involving N-oxidation, nitration, dichlorination, and reduction, starting from the readily available 2-picoline. Each step is based on well-established transformations in pyridine chemistry. The successful execution of this synthesis hinges on the careful optimization of reaction conditions, particularly for the dichlorination step, to ensure high regioselectivity and yield. This guide provides a robust framework for researchers to develop a reliable and efficient synthesis of this valuable chemical intermediate.

References

A comprehensive list of references that support the chemical transformations described in this guide will be compiled and provided in a separate section. The citations within the text correspond to sources found during the literature search that describe similar or relevant chemical reactions.

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. nbinno.com [nbinno.com]

- 3. chemeo.com [chemeo.com]

- 4. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]

- 8. mdpi.org [mdpi.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylpyridin-4-amine: Navigating Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methylpyridin-4-amine is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its specific substitution pattern—a methyl group at the 2-position, chloro groups at the 3- and 5-positions, and an amine at the 4-position—presents a unique synthetic challenge. This technical guide provides a comprehensive overview of the plausible synthetic pathways to this valuable building block, with a focus on the selection of starting materials and the strategic introduction of functional groups. We will delve into the chemical principles underpinning these transformations, offering field-proven insights to guide researchers in their synthetic endeavors.

Introduction

The pyridine core is a ubiquitous scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The precise arrangement of substituents on the pyridine ring is critical for target engagement and pharmacokinetic properties. This compound serves as a key precursor for the synthesis of complex molecules in drug discovery programs. The strategic challenge in its synthesis lies in the controlled, regioselective introduction of the chloro, methyl, and amino functionalities onto the pyridine ring. This guide will explore a logical and efficient synthetic approach, commencing from readily available starting materials.

Retrosynthetic Analysis: A Strategic Approach

A retrosynthetic analysis of the target molecule suggests a key disconnection at the C4-amino bond. This points towards a late-stage introduction of the amino group, likely via the reduction of a nitro precursor. The synthesis of the core intermediate, 2,3-dichloro-5-methylpyridine, is therefore a critical first phase of the overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 2,3-Dichloro-5-methylpyridine

A viable and documented starting material for the synthesis of the dichlorinated picoline core is 5-methyl-3,4-dihydropyridin-2(1H)-one. This precursor can be transformed into the desired 2,3-dichloro-5-methylpyridine through a series of chlorination and dehydrohalogenation reactions.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-methylpyridine from 5-methyl-3,4-dihydropyridin-2(1H)-one[1]

This multi-step process involves the initial chlorination of the pyridone, followed by further reaction with a chlorinating agent and a Lewis acid catalyst to yield the target dichlorinated picoline.

Step 1: Initial Chlorination

-

In a suitable reaction vessel, dissolve 5-methyl-3,4-dihydropyridin-2(1H)-one in an inert solvent such as toluene.

-

Introduce chlorine gas into the solution while maintaining the reaction temperature. This initial step leads to the formation of a di- or trichlorinated piperidone intermediate.

Step 2: Aromatization and Dichlorination

-

To the reaction mixture containing the chlorinated piperidone intermediate, add a chlorinating agent such as phosgene or phosphorus oxychloride.

-

Introduce a Lewis acid catalyst, for example, ferric chloride (FeCl₃).

-

Heat the reaction mixture to facilitate the aromatization of the ring and the introduction of the second chlorine atom at the 3-position.

-

Upon completion of the reaction, the mixture is worked up to isolate the 2,3-dichloro-5-methylpyridine.

The selective synthesis of 2,3-dichloro-5-methylpyridine over 2-chloro-5-methylpyridine can be controlled by adjusting the reaction conditions, such as the amount of chlorinating agent and catalyst used.[1]

Table 1: Comparison of Reaction Conditions for Selective Synthesis of Chloro-5-methylpyridines [1]

| Product | Catalyst (FeCl₃) | Chlorinating Agent | Reaction Conditions | Yield |

| 2-chloro-5-methylpyridine | Low concentration | Chlorine gas, then Phosgene | Staged reaction with initial chlorination followed by aromatization | High (e.g., 91.6%) |

| 2,3-dichloro-5-methylpyridine | Higher concentration | Co-introduction of Chlorine and Phosgene | Synergistic catalysis promoting dichlorination | High (e.g., 81.3%) |

Part 2: Introduction of the 4-Amino Group: Nitration and Reduction

With the 2,3-dichloro-5-methylpyridine intermediate in hand, the next critical step is the introduction of the amino group at the 4-position. A common and reliable method to achieve this is through a two-step sequence: nitration followed by reduction.

Step 2a: Nitration of 2,3-Dichloro-5-methylpyridine

The nitration of the pyridine ring is a classic electrophilic aromatic substitution reaction. The directing effects of the existing substituents will influence the position of the incoming nitro group. The chloro groups are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. In this case, the 4-position is activated by the 2-methyl group and sterically accessible, making it the likely site for nitration.

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.

Conceptual Protocol: Nitration of 2,3-Dichloro-5-methylpyridine

-

Carefully add 2,3-dichloro-5-methylpyridine to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Allow the reaction to proceed at a controlled temperature.

-

After the reaction is complete, the mixture is poured onto ice and neutralized to precipitate the 2,3-dichloro-5-methyl-4-nitropyridine product.

Step 2b: Reduction of 2,3-Dichloro-5-methyl-4-nitropyridine

The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, and a variety of reducing agents can be employed.

Common Reducing Agents for Nitro Groups:

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.

-

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

-

Other Reducing Agents: Samarium diiodide (SmI₂) has also been shown to reduce nitro groups on pyridine rings.

Conceptual Protocol: Reduction of 2,3-Dichloro-5-methyl-4-nitropyridine

-

Dissolve 2,3-dichloro-5-methyl-4-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Alternative Synthetic Considerations: Direct Amination

While the nitration-reduction pathway is a robust method, direct amination of the chlorinated pyridine ring could be considered as an alternative. For instance, the amination of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia has been reported to yield 2-amino-3-chloro-5-trifluoromethylpyridine.[3] However, achieving regioselective amination at the 4-position of 2,3-dichloro-5-methylpyridine could be challenging due to the presence of two chloro substituents. The 2-position is often more susceptible to nucleophilic substitution in pyridine rings. Therefore, the nitration-reduction route generally offers better control over the final product's regiochemistry.

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired regiochemistry. The most logical and well-supported pathway commences with 5-methyl-3,4-dihydropyridin-2(1H)-one, which is converted to the key intermediate, 2,3-dichloro-5-methylpyridine. Subsequent nitration at the 4-position, followed by reduction of the nitro group, affords the final target molecule. This in-depth guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important pharmaceutical intermediate with a clear and strategic plan.

References

- Jiangsu Yangnong Chemical Group Co., Ltd. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine. CN111333568B.

- Ciba-Geigy Corporation. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. US4349681A.

- Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.

- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.

- BenchChem. (2023). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.

- Chem-Impex. (n.d.). 2-Amino-3-chloro-5-methylpyridine.

- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.

- Cheminova A/S. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.

- ChemicalBook. (2023). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE.

- Kise, M., & Muraki, M. (1995).

- Jiangsu Yangnong Chemical Group Co., Ltd. (2021). Simple preparation method of 2,5-dichloropyridine. CN109721529B.

- Sigma-Aldrich. (n.d.). 3-Amino-2-chloro-5-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine.

- Zhejiang University of Technology. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.

- Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

- ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃.

- ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine synthesis.

- Council of Scientific & Industrial Research. (2010).

- Ng, S. W. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3134.

Sources

- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 3,5-Dichloro-2-methylpyridin-4-amine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth review of 3,5-Dichloro-2-methylpyridin-4-amine (CAS No. 195045-26-2), a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established chemical principles, and explore its profound utility as a core scaffold, particularly in the design of next-generation protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: Identifying a Privileged Scaffold

This compound is a substituted aminopyridine that has emerged as a compound of significant interest in pharmaceutical research. Halogenated heteroaromatics are crucial intermediates for creating pharmacologically active compounds.[1] The specific arrangement of its functional groups—a primary amine for hydrogen bonding, two chlorine atoms for modulating electronics and providing metabolic stability, and a methyl group for steric influence and as a potential synthetic handle—positions it as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets. The 4-aminopyridine motif, in particular, is a well-established hinge-binding element in many protein kinase inhibitors, making this compound a valuable starting point for developing targeted therapies.[2][3][4][5]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 195045-26-2 | [2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Physical Form | Solid | [6] |

| Boiling Point | 255.7 ± 35.0 °C (at 760 mmHg) | [6] |

| Storage Temperature | 2-8 °C, Protect from light | [6] |

| Purity | Typically >95% | [2][6] |

| SMILES | CC1=NC=C(Cl)C(N)=C1Cl | [2] |

| InChI Key | FXWROTFWPALSQJ-UHFFFAOYSA-N | [6] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Shift (ppm) | Rationale |

| ¹H NMR | ||

| -CH₃ | ~2.2 - 2.4 | Methyl group adjacent to a pyridine nitrogen. |

| -NH₂ | ~5.5 - 6.5 | Broad singlet, exchangeable with D₂O. Position influenced by two ortho-chloro groups. |

| Pyridine-H (C6) | ~7.9 - 8.1 | Aromatic proton on an electron-deficient ring, deshielded by the ring nitrogen. |

| ¹³C NMR | ||

| -CH₃ | ~18 - 22 | Typical range for a methyl group on an aromatic ring. |

| C2 | ~155 - 158 | Carbon bearing the methyl group, adjacent to nitrogen. |

| C3 | ~110 - 115 | Chlorinated carbon adjacent to the amino group. |

| C4 | ~148 - 152 | Carbon bearing the electron-donating amino group. |

| C5 | ~118 - 122 | Chlorinated carbon. |

| C6 | ~145 - 148 | Aromatic CH. |

Disclaimer: The NMR data presented are theoretical predictions and should be confirmed by experimental analysis.

Proposed Synthesis: A Logic-Driven Approach

A definitive, published synthesis for this compound is not widely documented. However, leveraging established pyridine chemistry, a highly plausible and efficient synthetic route can be proposed: the direct electrophilic dichlorination of 2-methylpyridin-4-amine. This strategy is analogous to the known synthesis of 4-amino-3,5-dichloropyridine from 4-aminopyridine.[7]

Causality of the Proposed Method: The 4-amino group is a powerful activating, ortho-, para-directing group. In the pyridine ring, the positions ortho to the amine (C3 and C5) are strongly activated towards electrophilic substitution. The inherent electron-deficient nature of the pyridine ring is overcome by the strong electron-donating effect of the amine, facilitating halogenation at these positions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of 2-methylpyridin-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of NCS is a field-proven choice for controlled chlorination over harsher reagents like chlorine gas.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NCS. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This self-validating protocol includes a quenching step to ensure safety and a standard chromatographic purification to guarantee high purity of the final product.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this molecule stems from the distinct reactivity of its functional groups.

Caption: Key reactivity sites on this compound.

-

The 4-Amino Group: This primary amine is a potent nucleophile, readily undergoing N-alkylation, acylation, and sulfonylation. This allows for the straightforward introduction of diverse side chains, a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.

-

The 3,5-Chloro Groups: These chlorine atoms are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. More importantly, they serve as excellent handles for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.[5]

Application in Medicinal Chemistry: A Kinase Inhibitor Scaffold

The primary application of this compound is as a foundational scaffold for the design of protein kinase inhibitors.[3][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

The Pharmacophore Concept: The 4-aminopyridine moiety is a classic "hinge-binder." The exocyclic amino group and the ring nitrogen act as a hydrogen bond donor and acceptor, respectively, to form key interactions with the protein backbone in the ATP-binding pocket of most kinases. This interaction anchors the inhibitor in place. The substituents at the 2, 3, and 5 positions then project into different regions of the binding site, determining the inhibitor's potency and selectivity.

Caption: Pharmacophoric features of the title compound in kinase inhibition.

-

Causality in Design:

-

Hinge Binding (C4-Amine & Ring N): This is the foundational interaction that confers general kinase affinity.

-

Selectivity (C3/C5-Cl): The chlorine atoms can occupy hydrophobic pockets. By replacing them via cross-coupling, chemists can introduce groups that specifically interact with unique residues in a target kinase, thereby achieving selectivity over other kinases. They also block sites that might otherwise be susceptible to metabolic oxidation.

-

Potency & Fit (C2-Methyl): The methyl group provides a simple, space-filling substituent that can improve binding affinity through van der Waals interactions. It can also be a vector for growing the molecule into the solvent-exposed region of the active site to further enhance properties.

-

Safety and Handling

As with all halogenated aromatic amines, this compound must be handled with appropriate care by technically qualified personnel.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [6] |

| H319 | Causes serious eye irritation. | [6] | |

| H335 | May cause respiratory irritation. | [6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Exposure Avoidance: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its pre-installed functional handles—the hinge-binding amine, the versatile chloro groups, and the tuning methyl group—provide a robust platform for the rapid and logical development of potent and selective drug candidates, particularly in the highly competitive field of kinase inhibitors. The synthetic accessibility and clear structure-activity rationale make it an authoritative choice for research programs aiming to accelerate the discovery of novel therapeutics.

References

- Manchanda, P., Kumar, A., & Tiwari, R. (2021).

- Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578.

- Machado, D. J., et al. (2019). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 180, 526-543.

- Singh, A., et al. (2019). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 24(18), 3344.

- Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o97.

- Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine.

- Gupton, J. T., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.

- Schneider, S. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.

- Gharda Chemicals Limited. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide.

- Vertex Pharmaceuticals Incorporated. (2020). Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. U.S.

- Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine.

- Sichuan Fourstar Biotech R&D Corp. (2016). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- The Metabolomics Innovation Centre. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- MySkinRecipes. (n.d.). This compound.

- Boehringer Ingelheim Pharma KG. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Incyte Corporation. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase.

- ExxonMobil Chemical Patents Inc. (2018). Production of neopentane.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Janssen R&D Ireland. (2023). Anticancer compositions. U.S.

Sources

- 1. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 8. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Intermediates in the Synthesis of Substituted Pyridines

Foreword: The Centrality of the Pyridine Ring

The pyridine scaffold is a cornerstone of modern chemistry. Its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the enduring need for efficient, reliable, and versatile synthetic routes to its substituted derivatives. The strategic construction of the pyridine ring, or de novo synthesis, offers unparalleled control over substitution patterns, a critical advantage in drug discovery and molecular engineering. This guide provides an in-depth exploration of the pivotal intermediates that form the mechanistic heart of both classical and contemporary pyridine syntheses. By understanding the formation, reactivity, and fate of these transient species, researchers can better troubleshoot, optimize, and innovate in the synthesis of these vital heterocyclic compounds.

Chapter 1: Pillars of Pyridine Synthesis: Intermediates in Classical Condensation Reactions

For over a century, multicomponent condensation reactions have been the bedrock of pyridine synthesis. These methods construct the pyridine ring by forging multiple carbon-carbon and carbon-nitrogen bonds from acyclic precursors. The elegance of these reactions lies in their convergence and the predictable formation of key, often isolable, intermediates.

The Hantzsch 1,4-Dihydropyridine: A Gateway to Pyridines

The Hantzsch synthesis, first reported in 1881, remains one of the most robust and widely used methods for pyridine ring construction.[1] It is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[1][2] The hallmark of this reaction is not the immediate formation of the aromatic pyridine, but rather a stable, non-aromatic intermediate: the 1,4-dihydropyridine (1,4-DHP) , often called a "Hantzsch ester".[1]

The formation of the 1,4-DHP is a beautifully convergent process. Mechanistic studies have shown that the reaction proceeds through the formation of two key precursors that ultimately combine.[2][3]

-

α,β-Unsaturated Carbonyl Intermediate: One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an electrophilic α,β-unsaturated carbonyl compound.[3]

-

Enamine Intermediate: The second equivalent of the β-ketoester reacts with ammonia to generate a nucleophilic enamine.[3]

The crucial ring-forming step is a Michael addition of the enamine to the α,β-unsaturated carbonyl, which is followed by intramolecular cyclization and dehydration to yield the 1,4-DHP core.[3] The thermodynamic driving force for the overall synthesis is the final aromatization of this dihydropyridine intermediate, which can be achieved with a variety of oxidants like nitric acid or through milder, more modern methods.[1]

dot graph Hantzsch_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Hantzsch Synthesis Pathway", labelloc=t, fontsize=16, fontname="Helvetica-Bold", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Ketoester1 [label="β-Ketoester (1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester2 [label="β-Ketoester (1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia (NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Unsaturated_Carbonyl [label="α,β-Unsaturated\nCarbonyl Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Enamine [label="Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; DHP [label="Key Intermediate:\n1,4-Dihydropyridine (1,4-DHP)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon, width=2.5]; Pyridine [label="Substituted\nPyridine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges {Ketoester1, Aldehyde} -> invis1 [arrowhead=none]; invis1 -> Unsaturated_Carbonyl [label=" Knoevenagel\n Condensation "]; {Ketoester2, Ammonia} -> invis2 [arrowhead=none]; invis2 -> Enamine [label=" Condensation "]; {Unsaturated_Carbonyl, Enamine} -> DHP [label=" Michael Add'n\n + Cyclization "]; DHP -> Pyridine [label=" Oxidation\n (Aromatization) "]; } Caption: Formation of the 1,4-DHP intermediate in the Hantzsch synthesis.

Field Protocol: Classic Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a standard laboratory procedure for a Hantzsch reaction.[4]

Reactants & Conditions

| Reagent | Molar Eq. | Amount (10 mmol scale) |

| Benzaldehyde | 1.0 | 1.06 g |

| Ethyl acetoacetate | 2.0 | 2.60 g |

| Ammonium acetate | 1.0 | 0.77 g |

| Solvent | - | Ethanol (20 mL) |

| Temperature | - | Reflux (~78 °C) |

| Time | - | 4 hours |

Step-by-Step Methodology

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (approx. 4 hours).

-

Isolation: Allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine product, being poorly soluble in cold ethanol, will often precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the purified product under vacuum to yield the 1,4-DHP intermediate. For subsequent aromatization, this product can be carried forward directly.

The Bohlmann-Rahtz Aminodiene Intermediate

The Bohlmann-Rahtz synthesis provides a powerful and regioselective route to 2,3,6-trisubstituted pyridines.[5][6] Unlike the Hantzsch synthesis, this is a two-step process that proceeds via the formation and subsequent cyclization of a distinct aminodiene intermediate .[5][7][8]

The reaction is initiated by the condensation of an enamine with an ethynylketone.[6] This conjugate addition leads to the formation of the key aminodiene intermediate, which is often stable enough to be isolated and purified.[8] The critical second step is a thermally-induced E/Z isomerization of a double bond within the aminodiene backbone. This geometric change brings the reactive termini into proximity, allowing for a spontaneous 6π-electrocyclization followed by dehydration (cyclodehydration) to furnish the aromatic pyridine ring.[5]

A significant drawback of the original protocol was the high temperature required for the cyclodehydration step.[5] Modern advancements have demonstrated that Brønsted or Lewis acid catalysis can promote both the initial Michael addition and the subsequent cyclodehydration, allowing for a more efficient one-pot synthesis at significantly lower temperatures.[5][8]

dot graph Bohlmann_Rahtz { graph [rankdir="LR", splines=true, nodesep=0.5, label="Bohlmann-Rahtz Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica-Bold", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Enamine [label="Enamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ynone [label="Ethynylketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminodiene [label="Key Intermediate:\n(E)-Aminodiene", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon, width=2.2]; Aminodiene_Z [label="(Z)-Aminodiene", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Pyridine [label="Substituted\nPyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Enamine, Ynone} -> Aminodiene [label=" Michael\n Addition "]; Aminodiene -> Aminodiene_Z [label=" Heat or Acid\n (E/Z Isomerization) "]; Aminodiene_Z -> Pyridine [label=" Cyclodehydration "]; } Caption: The aminodiene intermediate in the Bohlmann-Rahtz synthesis.

The Kröhnke 1,5-Dicarbonyl Intermediate

The Kröhnke pyridine synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[9] It utilizes an α-pyridinium methyl ketone salt (often prepared via the Ortoleva-King reaction) and an α,β-unsaturated carbonyl compound (a chalcone, for example) in the presence of a nitrogen source like ammonium acetate.[10]

The mechanism hinges on two key intermediates:

-

Pyridinium Ylide: The α-pyridinium methyl ketone salt is deprotonated by a base (e.g., acetate) to form a nucleophilic pyridinium ylide.[10]

-

1,5-Dicarbonyl Intermediate: This ylide acts as a soft nucleophile in a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound. The initial adduct rapidly rearranges to form a stable 1,5-dicarbonyl intermediate .[9][10]

This 1,5-dicarbonyl compound is the direct precursor to the pyridine ring. In the presence of ammonia, it undergoes a series of condensation and dehydration steps, analogous to a Paal-Knorr furan synthesis but leading to a dihydropyridine, which then aromatizes to yield the final substituted pyridine product.[9][10]

dot graph Krohnke_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Kröhnke Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica-Bold", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Pyridinium_Salt [label="α-Pyridinium\nMethyl Ketone Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., AcO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide [label="Pyridinium Ylide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; Unsat_Ketone [label="α,β-Unsaturated\nCarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="Key Intermediate:\n1,5-Dicarbonyl", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon, width=2.2]; Ammonia [label="Ammonia (NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine [label="Substituted\nPyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Pyridinium_Salt, Base} -> Ylide [label=" Deprotonation "]; {Ylide, Unsat_Ketone} -> Dicarbonyl [label=" Michael Addition "]; {Dicarbonyl, Ammonia} -> Pyridine [label=" Cyclization &\n Dehydration "]; } Caption: Formation of the 1,5-dicarbonyl intermediate in the Kröhnke synthesis.

The Guareschi-Thorpe 2-Pyridone Intermediate

The Guareschi-Thorpe synthesis is a classical method for preparing substituted 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines).[11][12] This reaction typically involves the condensation of cyanoacetamide (or a cyanoacetate ester) with a 1,3-dicarbonyl compound in the presence of a base.[11]

The reaction sequence involves an initial Knoevenagel condensation between one of the carbonyls of the 1,3-dicarbonyl compound and the active methylene group of cyanoacetamide. This is followed by a nucleophilic attack from the amide nitrogen onto the second carbonyl group, triggering an intramolecular cyclization. Subsequent dehydration yields the highly functionalized 3-cyano-2-pyridone intermediate.[13] These pyridone intermediates are valuable in their own right and can be further functionalized or converted to other pyridine derivatives. An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter for the reaction.[14][15]

Chapter 2: Modern Synthetic Strategies and Their Intermediates

While classical methods are robust, modern organic synthesis has introduced new paradigms for pyridine construction, often leveraging the unique reactivity of organometallic species.

Metallacycle Intermediates in [2+2+2] Cycloadditions

Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a highly atom-economical strategy for assembling the pyridine ring. These reactions typically combine two alkyne molecules and a nitrile in the presence of a cobalt, rhodium, or nickel catalyst.[16]

The mechanism does not proceed through discrete, isolable organic intermediates in the same way as condensation reactions. Instead, the key intermediates are organometallic metallacycles . The catalytic cycle is generally believed to involve the oxidative coupling of two alkyne molecules to the metal center, forming a metallacyclopentadiene intermediate. This species then undergoes insertion of the nitrile's C≡N bond, expanding the ring to form a seven-membered metallacycloheptatriene (or a related metallo-azacyclohexadiene). Reductive elimination from this final metallacycle releases the aromatic pyridine product and regenerates the active catalyst.[16] The regioselectivity of the final product is dictated by the precise coordination and insertion events within the catalytic cycle.

dot graph Metallocycle { graph [rankdir="TB", splines=true, nodesep=0.6, label="Simplified [2+2+2] Catalytic Cycle", labelloc=t, fontsize=16, fontname="Helvetica-Bold", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, margin="0.1,0.05"]; edge [arrowsize=0.7, color="#5F6368"];